3,3-diphenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
Description
Chemical Identity:
The compound 3,3-diphenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide (CAS: 313703-38-7) is a propanamide derivative with a diphenyl backbone and a thiophene-pyridine hybrid substituent. Its molecular formula is C₂₅H₂₂N₂OS, with a molecular weight of 410.5 g/mol (calculated). Key identifiers include Z30173155, CHEMBL1505204, and HMS2482O09 .
Properties
IUPAC Name |
3,3-diphenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c28-25(27-16-19-13-23(17-26-15-19)22-11-12-29-18-22)14-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-13,15,17-18,24H,14,16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICLGBMYUCFDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the thiophen-3-yl group and the pyridin-3-ylmethyl group. These groups are then coupled with the diphenyl group under specific reaction conditions, often requiring the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the specific reagents used.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms
Scientific Research Applications
Chemistry: In chemistry, 3,3-diphenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It may be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in organic electronics, pharmaceuticals, and other advanced materials.
Mechanism of Action
The mechanism by which 3,3-diphenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Propanamide Derivatives
Example : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine ()
| Parameter | Target Compound | (S)-N-Methyl-3-(naphthalen-1-yloxy)... |
|---|---|---|
| Molecular Weight | 410.5 g/mol | ~375 g/mol (estimated) |
| Key Groups | Diphenyl, pyridine-thiophene | Naphthyloxy, thiophene, methylamine |
| Pharmacological Activity | Not explicitly reported; likely non-opioid | Unspecified; structural similarity suggests CNS modulation |
| Solubility | Moderate (lipophilic diphenyl groups) | Lower (bulky naphthyloxy group) |
| Safety | Acute toxicity (oral, dermal, inhalation) | Limited data; likely similar hazards due to amine/thiophene |
Fentanyl-Related Propanamides
Example : N,3-Diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (β'-phenyl fentanyl, )
| Parameter | Target Compound | β'-Phenyl Fentanyl |
|---|---|---|
| Molecular Weight | 410.5 g/mol | ~465 g/mol (estimated) |
| Key Groups | Pyridine-thiophene, diphenyl | Piperidine, phenylethyl, diphenyl |
| Pharmacological Activity | No reported opioid activity | Potent μ-opioid receptor agonist |
| Regulatory Status | Research chemical | Controlled substance (analog of fentanyl) |
| Toxicity | Acute toxicity (H301, H311) | High risk of respiratory depression and addiction |
Analysis : The absence of a piperidine ring and phenylethyl group in the target compound likely eliminates opioid receptor affinity, making it pharmacologically distinct from fentanyl analogs .
Pyridine/Pyrazole Hybrid Propanamides
Example : (S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide ()
| Parameter | Target Compound | Pyrazole-Pyridine Hybrid |
|---|---|---|
| Molecular Weight | 410.5 g/mol | ~650 g/mol (estimated) |
| Key Groups | Thiophene-pyridine, diphenyl | Dichlorophenyl, pyrazole, methylthioethyl |
| Bioactivity | Unreported | Likely enzyme inhibition (kinase or protease) |
| Metabolic Stability | Moderate (amide hydrolysis susceptibility) | Lower (bulky substituents may slow metabolism) |
Analysis : The dichlorophenyl and pyrazole groups in the analog may enhance metabolic stability but reduce solubility compared to the target’s simpler diphenyl-thiophene system .
Trifluoromethyl-Substituted Propanamides
Example : (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester ()
| Parameter | Target Compound | Trifluoromethyl Analog |
|---|---|---|
| Molecular Weight | 410.5 g/mol | ~531 g/mol (LCMS data) |
| Key Groups | Thiophene, diphenyl | Trifluoromethyl, pyrrolidine, ester |
| Electronic Effects | Electron-rich (thiophene, phenyl) | Electron-deficient (CF₃ groups) |
| Applications | Research chemical | Potential use in high-resolution crystallography or oncology |
Critical Analysis of Research Findings
- Structural Flexibility : The target compound’s diphenyl-thiophene system balances lipophilicity and aromatic interactions, distinguishing it from more polar (e.g., trifluoromethyl) or bulky (e.g., pyrazole) analogs.
- Safety Profile : While the target compound shares acute toxicity risks with other propanamides (e.g., H301/H311), its lack of opioid activity reduces regulatory scrutiny compared to fentanyl analogs .
- Synthetic Accessibility : The absence of complex substituents (e.g., CF₃, piperidine) may render the target compound easier to synthesize than analogs in or 5.
Biological Activity
3,3-Diphenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiophene and pyridine moieties, followed by amide bond formation. Specific synthetic routes may vary based on the desired substituents and yield optimization.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives related to this compound have been evaluated for their ability to inhibit Mycobacterium tuberculosis (M.tb). In vitro assays indicated that certain analogs demonstrated IC50 values ranging from 0.2 to 1.5 µg/mL against M.tb, suggesting a promising therapeutic potential against tuberculosis .
Anticancer Properties
Compounds with similar diphenyl and thiophene structures have been studied for their anticancer activities. For example, research has demonstrated that certain derivatives exhibit substantial cytotoxic effects on breast cancer cell lines (MCF-7), with some showing higher efficacy than established drugs like Tamoxifen . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications at specific positions on the phenyl and thiophene rings can significantly influence potency and selectivity against target pathogens or cancer cells. For instance:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 5-position of pyridine | Alkyl group | Increased potency against M.tb |
| 4-position of phenyl | Electron-withdrawing group | Enhanced cytotoxicity against cancer cells |
| Thiophene ring | Halogen substitution | Improved binding affinity to target proteins |
Case Studies
- Antimycobacterial Activity : A study highlighted the synthesis of various derivatives based on the core structure, revealing that specific substitutions led to enhanced inhibition of M.tb growth in vitro . The most effective compounds were further tested in vivo using mouse models, demonstrating significant reductions in bacterial load.
- Cytotoxicity in Cancer Models : Another research effort focused on evaluating the cytotoxic effects of synthesized compounds on MCF-7 cells using MTT assays. Results indicated that several derivatives exhibited IC50 values lower than those of standard chemotherapeutics, suggesting a potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
